molecular formula C14H18N2O B13950792 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine

2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine

Cat. No.: B13950792
M. Wt: 230.31 g/mol
InChI Key: GXSYSZCUCKOPFJ-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxypropyl)-4-methyl-1H-pyrrole with pyridine under specific conditions. The reaction typically requires a catalyst and an organic solvent to facilitate the process. For instance, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is well-documented for forming carbon-carbon bonds between pyrrole and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing the reactants in an organic solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully saturated pyrrolidine-pyridine compounds .

Mechanism of Action

The mechanism by which 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypropyl)-4-methyl-1H-pyrrole: Shares the pyrrole ring but lacks the pyridine moiety.

    2-Methyl-1H-pyrrole: Similar pyrrole structure but without the methoxypropyl and pyridine groups.

    Pyridine: Contains the pyridine ring but lacks the fused pyrrole structure.

Uniqueness

2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-[1-(3-methoxypropyl)-4-methylpyrrol-2-yl]pyridine

InChI

InChI=1S/C14H18N2O/c1-12-10-14(13-6-3-4-7-15-13)16(11-12)8-5-9-17-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

GXSYSZCUCKOPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C2=CC=CC=N2)CCCOC

Origin of Product

United States

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